molecular formula C13H19NO4 B15090025 (3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B15090025
M. Wt: 253.29 g/mol
InChI Key: CXZHGLHJAPYLOW-UHFFFAOYSA-N
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Description

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester (CAS 203321-95-3) is a chemical building block of interest in organic synthesis and drug discovery. This compound features a tert-butoxycarbonyl (Boc) group protecting the amine of a 3-hydroxy-5-methoxy benzyl alcohol core . The Boc group is a cornerstone in modern synthetic chemistry, serving as a robust yet selectively removable protecting group for amines, which is crucial for the sequential synthesis of complex molecules, including pharmaceuticals and agrochemicals . The presence of the hydroxymethyl group offers a versatile handle for further synthetic elaboration, allowing researchers to create ethers, esters, or other functionalized derivatives. In medicinal chemistry, the carbamate functional group is a privileged structure found in many approved drugs and prodrugs. Carbamates are valued for their enhanced metabolic stability compared to amides and their ability to act as peptide bond surrogates, which can improve the pharmacokinetic properties of drug candidates . Compounds with similar tert-butyl ester and carbamate motifs have been investigated for their ability to improve metabolic stability and aqueous solubility in prodrug development . This combination of features makes (3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester a valuable intermediate for researchers constructing targeted molecular libraries, exploring structure-activity relationships, and developing novel bioactive compounds. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-5-methoxyphenyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-5-9(8-15)6-11(7-10)17-4/h5-7,15H,8H2,1-4H3,(H,14,16)

InChI Key

CXZHGLHJAPYLOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)CO)OC

Origin of Product

United States

Preparation Methods

Direct Boc Protection of 3-Hydroxymethyl-5-methoxy-aniline

The most straightforward route involves reacting 3-hydroxymethyl-5-methoxy-aniline with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. This method parallels protocols for analogous carbamate syntheses:

Procedure :

  • Reagents :
    • 3-Hydroxymethyl-5-methoxy-aniline (1.0 equiv)
    • Boc₂O (1.1 equiv)
    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
    • Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as catalyst
  • Reaction Conditions :

    • Temperature: 0°C to room temperature (20–25°C)
    • Duration: 2–4 hours
    • Environment: Nitrogen atmosphere to prevent moisture ingress
  • Workup :

    • Quench with aqueous sodium bicarbonate (NaHCO₃)
    • Extract with DCM, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄)
    • Concentrate under reduced pressure to yield the crude product
  • Purification :

    • Recrystallization from isopropyl ether/n-heptane mixtures
    • Column chromatography using silica gel (hexane/ethyl acetate gradients)

Key Considerations :

  • The hydroxymethyl group remains unreactive under these conditions due to the preferential nucleophilicity of the amine.
  • Yields exceeding 90% are achievable with stoichiometric Boc₂O and catalytic DMAP.

Multi-Step Synthesis from 3-Hydroxy-5-methoxy-benzaldehyde

When the aniline precursor is unavailable, a multi-step synthesis from commercially available aldehydes is employed:

Step 1: Reduction of 3-Hydroxy-5-methoxy-benzaldehyde to 3-Hydroxymethyl-5-methoxy-phenol

  • Reagents : Sodium borohydride (NaBH₄) in methanol
  • Conditions : 0°C to RT, 1–2 hours
  • Yield : ~85%

Step 2: Conversion to 3-Hydroxymethyl-5-methoxy-aniline

  • Nitration : Introduce a nitro group via mixed acid (HNO₃/H₂SO₄) at 0°C.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol to reduce nitro to amine.

Step 3: Boc Protection

  • Follow the direct protection method outlined in Section 2.1.

Optimization Strategies and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (THF, DCM) improve Boc₂O solubility and reaction homogeneity.
  • Weak bases (TEA) minimize side reactions compared to stronger bases like sodium hydride (NaH), which may deprotonate the hydroxymethyl group.

Temperature Control

  • Exothermic reactions necessitate gradual Boc₂O addition at 0°C to prevent epimerization or decomposition.

Purification Challenges

  • The product’s polarity necessitates careful solvent selection during recrystallization. Mixed solvents (isopropyl ether/n-heptane) enhance crystal formation.

Comparative Analysis of Synthetic Methods

Parameter Direct Protection Multi-Step Synthesis
Starting Material Readily available Requires synthesis
Reaction Steps 1 3–4
Overall Yield 90–95% 60–70%
Purification Complexity Low High
Scalability Excellent Moderate

Industrial-Scale Considerations

For large-scale production, the direct protection method is preferred due to its simplicity and high yield. Key adaptations include:

  • Continuous Flow Systems : To maintain temperature control and improve mixing.
  • In-line Analytics : FTIR or HPLC monitoring to detect reaction completion.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-carboxy-5-methoxy-phenyl-carbamic acid tert-butyl ester.

    Reduction: Formation of 3-hydroxymethyl-5-methoxy-phenyl-methanol.

    Substitution: Formation of various substituted phenyl-carbamic acid tert-butyl esters depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbamate Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-CH2OH, 5-OCH3 Tert-butyl carbamate, hydroxymethyl ~279.3*
[4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester (5d) 3-OCH3 (benzylamino chain) Tert-butyl carbamate, methoxybenzyl 336.4
[2-(3-Hydroxy-4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester (119) 3-OH, 4-OCH3 (ethyl chain) Tert-butyl carbamate, hydroxy, methoxy ~265.3*
(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester 4-NH2, 3-OH (pentyl chain) Tert-butyl carbamate, amino, benzyl 384.5
(3-Amino-2,4-difluorophenyl)-carbamic acid tert-butyl ester 3-NH2, 2-F, 4-F Tert-butyl carbamate, amino, fluorine ~272.3*

*Estimated based on formula.

Key Observations :

  • The target compound’s hydroxymethyl group distinguishes it from analogs with amino or halogen substituents (e.g., fluorine in ), which may alter solubility or binding affinity.
  • Compared to compound 119 , positional differences in hydroxy and methoxy groups (3-CH2OH vs. 3-OH; 5-OCH3 vs. 4-OCH3) could influence electronic properties and steric interactions.

Spectroscopic Data Comparison

Table 2: NMR Chemical Shifts (δ, ppm) of Selected Compounds

Compound 1H-NMR (Aromatic Protons) 13C-NMR (C=O, OCH3)
Compound 5d 6.75–7.22 (Ar-H) 155.5 (C=O), 54.8 (OCH3)
Target Compound (Hypothetical) ~6.8–7.1 (Ar-H, 3-CH2OH, 5-OCH3) ~155–160 (C=O), ~55–56 (OCH3)
Compound 119 Not reported Not reported

Insights :

  • The tert-butyl carbamate C=O signal typically appears near 155–160 ppm in 13C-NMR, consistent across analogs .
  • Methoxy groups resonate at ~54–55 ppm , suggesting minimal electronic variation between derivatives.

Biological Activity

(3-Hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester, often referred to as M4, is a compound that has garnered attention due to its potential biological activities, particularly in neuroprotection and inhibition of amyloid beta aggregation. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data on its efficacy.

Chemical Structure and Properties

The structural formula of M4 can be represented as follows:

C13H17NO4\text{C}_{13}\text{H}_{17}\text{N}\text{O}_4

This compound features a phenolic structure with a hydroxymethyl group and a methoxy substituent, contributing to its biological properties.

Neuroprotective Effects

M4 has been studied for its neuroprotective properties, specifically its ability to mitigate the effects of amyloid beta (Aβ) peptide, which is implicated in Alzheimer's disease. In vitro studies demonstrated that M4 can reduce astrocyte cell death induced by Aβ1-42. The protective effect was attributed to a decrease in pro-inflammatory cytokines such as TNF-α, although the effect was moderate, showing only about a 20% reduction in cell death compared to controls treated solely with Aβ1-42 .

M4 acts as both a β-secretase and acetylcholinesterase inhibitor. These actions are crucial for preventing amyloidogenesis, which is the formation of amyloid plaques in the brain. The compound's ability to inhibit these enzymes suggests it may play a role in reducing Aβ aggregation and toxicity .

In Vitro Studies

In astrocyte cultures treated with Aβ1-42, M4 demonstrated:

  • Reduction in Cell Death : Approximately 20% reduction compared to Aβ-only controls.
  • Cytokine Modulation : Decreased TNF-α production without statistically significant differences when compared to Aβ-only treated cells .

In Vivo Studies

In vivo models using scopolamine-induced memory impairment showed that while M4 reduced β-secretase activity, it did not significantly outperform galantamine, a well-known cognitive enhancer. This suggests limitations in M4's bioavailability or efficacy in vivo compared to established treatments .

Comparative Efficacy Table

Study Model Outcome Significance
In Vitro (Astrocytes)Aβ1-42 Treatment20% reduction in cell deathModerate Effect
In Vivo (Rats)Scopolamine ModelNo significant difference vs. galantamineNot Statistically Significant

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